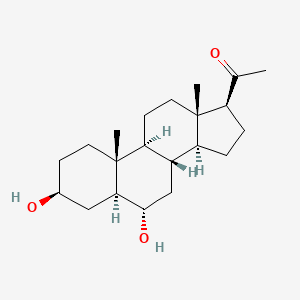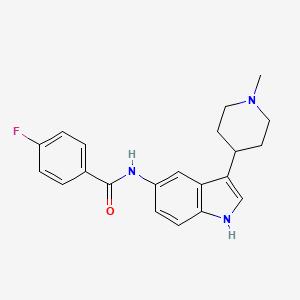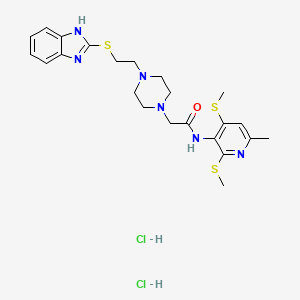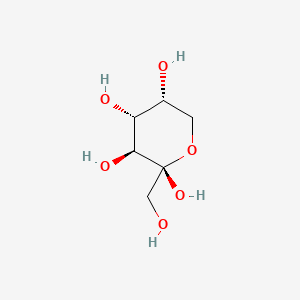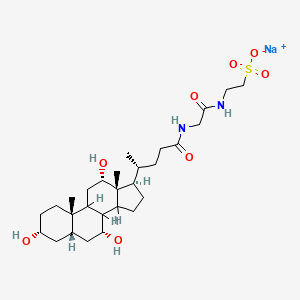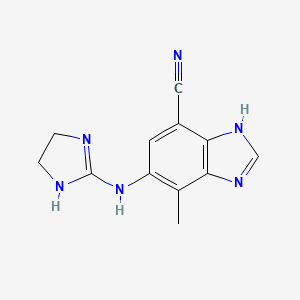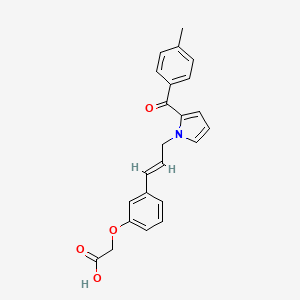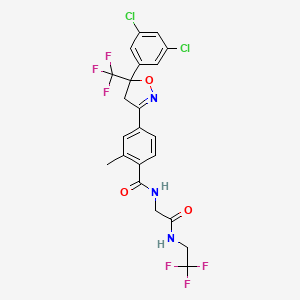
氟虫胺
描述
- Fluralaner, also known by its chemical name (±)-4-[(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide, is a systemic insecticide and acaricide.
- It can be administered orally or topically and is used to treat fleas, ticks, and mites in animals.
- The compound was approved by the US FDA for flea treatment in dogs and as a topical treatment for cats.
- Fluralaner’s mode of action involves inhibiting γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) and L-glutamate-gated chloride channels (GluCls) .
科学研究应用
作用机制
- 氟拉拉尼的主要机制涉及抑制 GABA 门控氯离子通道和 GluCls。
- 这些通道在神经传递和肌肉功能中起着至关重要的作用。
生化分析
Biochemical Properties
Fluralaner acts as an antagonist of γ-aminobutyric acid (GABA)-gated chloride channels and L-glutamate-gated chloride channels in the nervous system of arthropods . By binding to these channels, Fluralaner prevents the entry of chloride ions into the postsynaptic neuron, leading to hyperexcitability and subsequent death of the insect . The compound interacts with specific enzymes and proteins, including GABA and glutamate receptors, which are crucial for its insecticidal and acaricidal activity .
Cellular Effects
Fluralaner has significant effects on various cell types and cellular processes. In arthropods, it disrupts normal neural function by blocking GABA and glutamate receptors, leading to uncontrolled neural activity and death . In vertebrates, Fluralaner is generally well-tolerated, but there have been reports of neurological toxicity in some cases . The compound influences cell signaling pathways, gene expression, and cellular metabolism by interfering with chloride ion channels .
Molecular Mechanism
The molecular mechanism of Fluralaner involves its binding to GABA-gated and L-glutamate-gated chloride channels in the nervous system of arthropods . This binding prevents the normal flow of chloride ions, leading to hyperexcitability and death of the insect . Fluralaner exhibits high selectivity for arthropod neurons over mammalian neurons, which contributes to its safety profile in veterinary use .
Temporal Effects in Laboratory Settings
In laboratory settings, Fluralaner has shown long-lasting effects on target organisms. Studies have demonstrated that a single dose can provide protection against fleas and ticks for up to 12 weeks . The compound is stable and maintains its efficacy over time, with minimal degradation observed in in vitro and in vivo studies . Long-term effects on cellular function include sustained inhibition of chloride channels and prolonged neural hyperexcitability in arthropods .
Dosage Effects in Animal Models
The effects of Fluralaner vary with different dosages in animal models. At recommended doses, it is highly effective in controlling flea and tick infestations . At higher doses, there have been reports of adverse effects, including neurological toxicity . In dogs, a dosage of 250 mg (approximately 28 mg/kg) has been associated with transient neurological symptoms . The compound’s safety profile is generally favorable when used according to label recommendations .
Metabolic Pathways
Fluralaner is metabolized in the liver, where it undergoes biotransformation involving various enzymes . The primary metabolic pathways include oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the bile and urine . The compound’s metabolism is influenced by factors such as species, age, and health status of the animal .
Transport and Distribution
Fluralaner is readily absorbed after oral administration and is distributed throughout the body . It has a high apparent volume of distribution and is extensively bound to plasma proteins . The compound is transported to various tissues, including the skin, where it exerts its insecticidal and acaricidal effects . The long elimination half-life of Fluralaner contributes to its prolonged activity against fleas and ticks .
Subcellular Localization
Fluralaner primarily localizes to the nervous system of arthropods, where it targets GABA and glutamate receptors . In vertebrates, the compound is distributed to various tissues, including the liver and skin . The subcellular localization of Fluralaner is influenced by its binding to plasma proteins and its lipophilic nature, which facilitates its accumulation in lipid-rich tissues .
准备方法
- 合成路线涉及复杂结构的组装,具体的反应条件是专有的。
- 工业生产方法尚未广泛公开,但它可作为犬用口服溶液和猫用局部溶液。
化学反应分析
- 氟拉拉尼会经历各种反应,包括氧化、还原和取代。
- 常用的试剂和条件尚未公开。
- 这些反应产生的主要产物没有明确记载。
相似化合物的比较
- 氟拉拉尼的效力与氟虫腈相当,氟虫腈是另一种 GABA 拮抗剂杀虫剂和杀螨剂。
- 类似的化合物包括兽医领域使用的其他异恶唑啉衍生物。
属性
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZKOGAMRTSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F6N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235581 | |
| Record name | Fluralaner | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864731-61-3 | |
| Record name | Fluralaner | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864731-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluralaner [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864731613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluralaner | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluralaner | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2-oxo-2-((2,2,2- trifluoroethyl)amino)ethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURALANER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSH8393RM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of fluralaner?
A: Fluralaner primarily targets insect γ-aminobutyric acid receptors (GABARs) [, , ]. These receptors are ligand-gated ion channels responsible for neuronal inhibition in insects.
Q2: How does fluralaner interact with its target?
A: Fluralaner acts as a non-competitive antagonist of GABARs, binding to a site distinct from the GABA binding site [, ]. This binding disrupts normal chloride ion flow through the channel, leading to neuronal hyperexcitation and ultimately insect death [, ].
Q3: What is the molecular formula and weight of fluralaner?
A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of fluralaner. To obtain this information, it is recommended to refer to the PubChem database or other reliable chemical resources.
Q4: Is there any information about the spectroscopic data of fluralaner?
A4: The provided research articles do not offer detailed spectroscopic data for fluralaner. For this information, refer to analytical chemistry literature or manufacturer resources.
Q5: What can be said about the stability of fluralaner under various conditions?
A: Fluralaner demonstrates good stability in different environments. In a laboratory setting, fluralaner in drinking water, even when mixed with a blue-colored conditioner (Vac-Safe), remained stable for at least 27 hours at temperatures reaching 40°C []. This stability is crucial for its practical application in livestock settings.
Q6: How do structural modifications of fluralaner impact its activity?
A: While the provided research doesn't delve into specific structural modifications of fluralaner, it highlights a crucial amino acid residue in the third transmembrane domain (TMD3) of the insect GABAR: glycine at the third position (G3'). Replacing this glycine with methionine (G3’M TMD3), as seen in vertebrate GABARs, drastically reduces fluralaner binding []. This finding suggests that this specific amino acid position plays a critical role in fluralaner's selectivity for insect versus mammalian GABARs.
Q7: What is the half-life of fluralaner in different species?
A: The half-life of fluralaner also varies between species. Research on American black bears found an average half-life of 4.9 days, considerably shorter than the reported half-life in domestic dogs []. This difference highlights the importance of species-specific pharmacokinetic studies when considering fluralaner use.
Q8: How is fluralaner metabolized and excreted?
A8: Details about the specific metabolic pathways and excretion routes of fluralaner are not extensively discussed in the provided research. Further research focusing on the metabolism and excretion of fluralaner in various species is needed to address this question comprehensively.
Q9: What is the efficacy of fluralaner against various parasites in different species?
A: Fluralaner demonstrates broad-spectrum efficacy against various ectoparasites. In cats, a single topical dose provided effective control of fleas (Ctenocephalides spp.) for up to 90 days []. In dogs, fluralaner effectively treated generalized demodicosis, with a single oral dose leading to a 98% efficacy rate []. Furthermore, fluralaner successfully treated Sarcoptes scabiei infestation in rabbits after a single oral dose []. These examples showcase the efficacy of fluralaner against a range of parasites in different animal species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


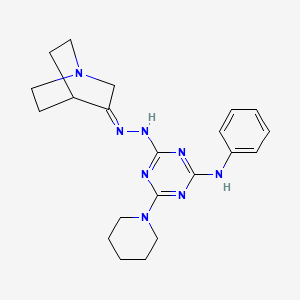
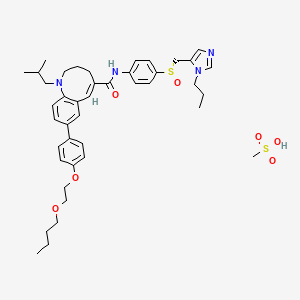
![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)
